5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and two methyl groups attached to a benzodiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 5-amino-6-oxo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Reduction: Formation of 5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 6-hydroxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 5-amino-6-methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of both amino and hydroxy groups on the benzodiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-amino-6-hydroxy-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11-6-3-5(10)8(13)4-7(6)12(2)9(11)14/h3-4,13H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKUKWLYPNVQHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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